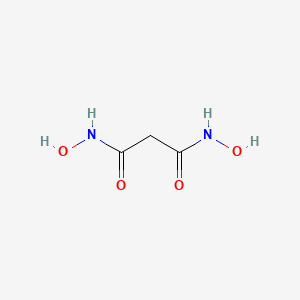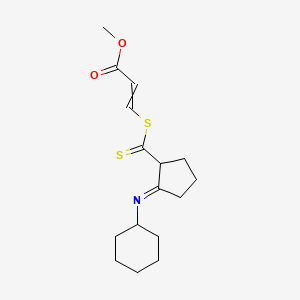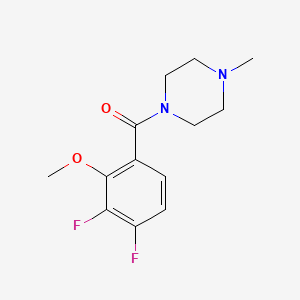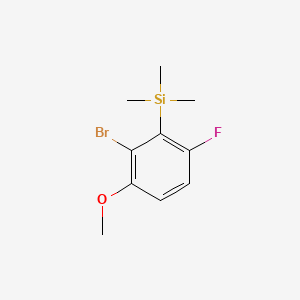
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane typically involves the reaction of 2-bromo-6-fluoro-3-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-fluoro-3-methoxyphenyl derivatives.
Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It can be used in the synthesis of drug candidates, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action for (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize intermediates during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Uniqueness
(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other similar compounds might not perform as well.
Properties
Molecular Formula |
C10H14BrFOSi |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
(2-bromo-6-fluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(12)10(9(8)11)14(2,3)4/h5-6H,1-4H3 |
InChI Key |
CZIFKVFELVUSEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


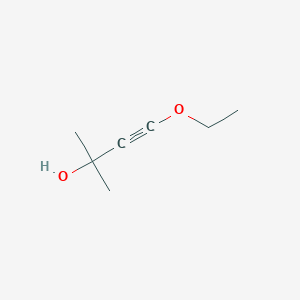
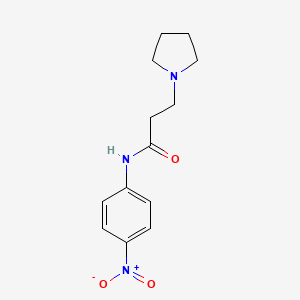
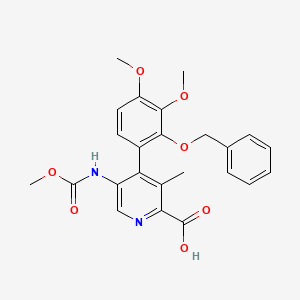
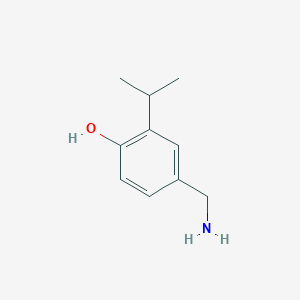
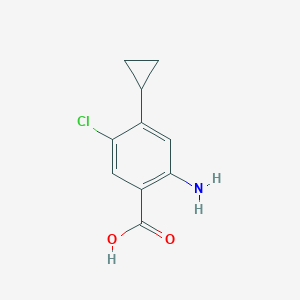
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)

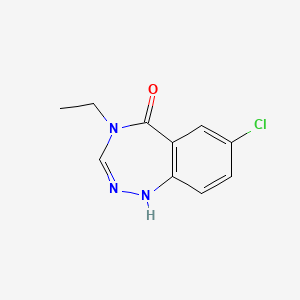
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
